Azanide;dichlorocobalt;hydrate

Description

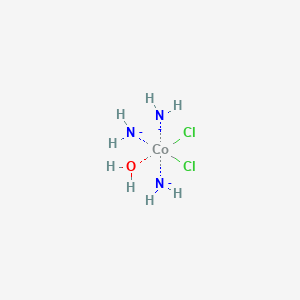

Azanide;dichlorocobalt;hydrate is a coordination complex comprising azanide (NH₂⁻) ligands, cobalt dichloride (CoCl₂), and water molecules. Azanide, a strong base and ligand, likely coordinates with cobalt in this compound, forming a metal-amine complex stabilized by hydration. Such complexes are of interest in catalysis, materials science, and pharmaceuticals due to their redox activity and stability .

Properties

CAS No. |

13820-77-4 |

|---|---|

Molecular Formula |

Cl2CoH8N3O-3 |

Molecular Weight |

195.92 g/mol |

IUPAC Name |

azanide;dichlorocobalt;hydrate |

InChI |

InChI=1S/2ClH.Co.3H2N.H2O/h2*1H;;4*1H2/q;;+2;3*-1;/p-2 |

InChI Key |

DHMQXOQEYCQPKD-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].O.Cl[Co]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanide;dichlorocobalt;hydrate typically involves the reaction of cobalt(II) chloride with azanide in the presence of water. The reaction can be represented as follows: [ \text{CoCl}_2 + 2 \text{NH}_3 \rightarrow \text{Co(NH}_2\text{)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Azanide;dichlorocobalt;hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.

Reduction: It can be reduced to form lower oxidation states of cobalt.

Substitution: Ligand substitution reactions can occur, where the azanide or chloride ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes. Ligand substitution reactions can result in a variety of cobalt complexes with different ligands.

Scientific Research Applications

Azanide;dichlorocobalt;hydrate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various cobalt complexes, which are studied for their catalytic properties and electronic structures.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as catalysts for chemical reactions and components in electronic devices.

Mechanism of Action

The mechanism of action of azanide;dichlorocobalt;hydrate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the ligands present.

Comparison with Similar Compounds

Structural and Functional Comparisons

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O):

- Unlike the target compound, this ionic hydrate lacks azanide ligands. It is hygroscopic and exhibits color changes (blue to pink) with humidity, making it useful in desiccants and sensors .

- Key Difference: Absence of NH₂⁻ ligands; purely ionic interactions between Co²⁺, Cl⁻, and H₂O.

Chloramine-T hydrate (C₇H₉ClNNaO₃S):

- Contains a sodium-bound azanide group linked to a tosyl moiety. It is a potent oxidizing agent and antiseptic, leveraging the N–Cl bond for reactivity .

- Key Difference: Azanide here is part of a sulfonamide complex, unlike the direct Co–NH₂ coordination hypothesized for the target compound.

Methane hydrate (clathrate):

- A non-stoichiometric hydrate where methane is trapped in a water lattice.

- Key Difference: Clathrate structure vs.

Azimilide dihydrochloride:

- A pharmaceutical salt with two HCl molecules.

Azanide in Functional Materials

- Azanide groups (NH₂⁻) enhance the performance of zirconium-based MOFs in SO₂ sensors by providing reactive sites for gas adsorption .

- In perovskite solar cells, azanide derivatives improve film quality and device stability by suppressing nucleation defects .

Cobalt Hydrates in Industry

- Cobalt(II) chloride hexahydrate is a precursor for cobalt oxide catalysts used in Fischer-Tropsch synthesis .

Challenges and Opportunities

- The hypothetical this compound lacks synthesis or characterization data in the provided evidence. Chloramine-T’s stability and redox activity suggest that similar azanide-metal complexes could be explored for catalytic or medicinal uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.